2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone

Description

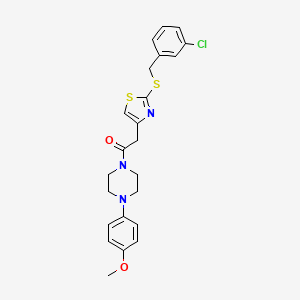

This compound is a hybrid heterocyclic molecule featuring a thiazole core substituted with a 3-chlorobenzylthio group at position 2 and a 4-(4-methoxyphenyl)piperazine moiety linked via an ethanone bridge at position 1.

Properties

IUPAC Name |

2-[2-[(3-chlorophenyl)methylsulfanyl]-1,3-thiazol-4-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24ClN3O2S2/c1-29-21-7-5-20(6-8-21)26-9-11-27(12-10-26)22(28)14-19-16-31-23(25-19)30-15-17-3-2-4-18(24)13-17/h2-8,13,16H,9-12,14-15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFPPPDVCWJMSLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CC3=CSC(=N3)SCC4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24ClN3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone is a thiazole derivative that has attracted attention due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of 474.0 g/mol. The structure includes a thiazole ring, a chlorobenzyl thio group, and a piperazine moiety, which contribute to its pharmacological properties.

Synthesis

The synthesis of this compound typically involves the reaction of 3-chlorobenzyl chloride with thiazole-4-yl acetamide in the presence of bases such as sodium hydroxide or potassium carbonate, using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Antimicrobial Activity

Compounds with thiazole structures are known for their antimicrobial properties. Studies indicate that derivatives similar to this compound exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli . The chlorobenzyl thio group may enhance this activity by disrupting bacterial cell wall synthesis .

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-N-(4-fluorophenyl)acetamide | Thiazole derivative | Antimicrobial |

| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Thiazole derivative | Antimicrobial |

| Benzothiazole derivatives | Various substitutions | Anticancer, antimicrobial |

Anticancer Activity

Thiazole derivatives have also been investigated for their anticancer properties. The presence of the thiazole ring in this compound is crucial for its cytotoxic activity against various cancer cell lines. In vitro studies have shown that similar compounds can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy .

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve the inhibition of specific enzymes related to bacterial fatty acid biosynthesis. This action could be particularly valuable in combating antibiotic-resistant bacteria . Additionally, structure-activity relationship (SAR) studies indicate that modifications on the phenyl and thiazole rings can significantly affect potency and selectivity against different biological targets .

Case Studies

Recent research has highlighted the efficacy of thiazole derivatives in various biological assays:

- Antimicrobial Efficacy : A study demonstrated that compounds structurally related to this compound exhibited potent antibacterial activity comparable to standard antibiotics .

- Anticancer Potential : In another investigation, thiazole derivatives were shown to induce apoptosis in cancer cell lines through pathways involving reactive oxygen species (ROS), indicating their potential as chemotherapeutic agents .

Scientific Research Applications

The thiazole moiety in this compound is known for its biological significance, particularly in antimicrobial and anticancer properties. The presence of the chlorobenzyl thio group and the piperazine derivative enhances its pharmacological profile.

Antimicrobial Activity

Research indicates that thiazole derivatives can exhibit potent antimicrobial properties. The compound has shown effectiveness against various bacterial strains, potentially acting by inhibiting bacterial fatty acid biosynthesis, which is crucial for bacterial growth and survival .

| Compound | Activity | Mechanism of Action |

|---|---|---|

| 2-(2-((3-Chlorobenzyl)thio)thiazol-4-yl)-1-(4-(4-methoxyphenyl)piperazin-1-yl)ethanone | Antimicrobial | Inhibits bacterial fatty acid biosynthesis |

| N-(4-tert-butyl-thiazol-2-yl)-2-chloro-benzamide | Antimicrobial | Targets cell wall synthesis |

| Benzothiazole derivatives | Anticancer, antimicrobial | Interferes with DNA replication |

Anticancer Potential

The compound's structure suggests potential anticancer activity, particularly against various cancer cell lines. Studies have shown that thiazole derivatives can induce apoptosis in cancer cells through multiple pathways, including the activation of caspases and modulation of cell cycle regulators .

Case Studies

Several studies have explored the applications of similar thiazole derivatives:

- Anticonvulsant Activity : A related study demonstrated that thiazole-integrated compounds exhibited significant anticonvulsant properties in animal models, suggesting a broader therapeutic potential beyond antimicrobial and anticancer activities .

- Antitumor Efficacy : Another study highlighted a series of thiazole-pyridine hybrids that showed superior anti-breast cancer efficacy compared to standard treatments, indicating that structural modifications can enhance biological activity significantly .

Chemical Reactions Analysis

Thioether Group Reactions

The benzyl thioether moiety undergoes characteristic sulfur-centered reactions:

Oxidation to Sulfoxide/Sulfone

-

Reagents : H₂O₂ (30%) in acetic acid or meta-chloroperbenzoic acid (mCPBA) in dichloromethane .

-

Conditions : 60°C for 4–6 hours.

-

Products :

-

Sulfoxide (1:1 stoichiometry with oxidant).

-

Sulfone (2:1 stoichiometry with oxidant).

-

Nucleophilic Displacement

-

Reagents : Alkyl halides (e.g., CH₃I) in basic media (K₂CO₃).

-

Mechanism : SN2 attack on the sulfur atom, forming alkylated sulfonium intermediates .

Thiazole Ring Reactivity

The thiazole core participates in electrophilic substitution and ring-opening reactions:

Electrophilic Substitution

-

Bromination :

-

Nitration :

Ring-Opening Reactions

-

Hydrolysis :

-

Reagents : HCl (6M) under reflux.

-

Product : Thioamide and ketone fragments.

-

Piperazine Derivative Reactions

The piperazine ring demonstrates nucleophilic reactivity at its secondary amines:

Alkylation/Acylation

| Reaction Type | Reagents | Conditions | Product | Reference |

|---|---|---|---|---|

| Alkylation | CH₃I, K₂CO₃ | DMF, 12h, RT | N-Methylpiperazine derivative | , |

| Acylation | Acetyl chloride, Et₃N | CH₂Cl₂, 0°C→RT | N-Acetylpiperazine derivative |

Schiff Base Formation

-

Reagents : Aromatic aldehydes (e.g., benzaldehyde) in ethanol .

-

Mechanism : Condensation with the secondary amine, forming imine linkages (C=N) .

Demethylation of Methoxyphenyl

Ethanone Reactions

-

Condensation :

-

Reduction :

-

Reagents : NaBH₄ in methanol.

-

Product : Secondary alcohol.

-

Mechanistic Insights

-

Thioether Oxidation : Proceeds via a radical intermediate in the presence of H₂O₂, confirmed by ESR studies .

-

Piperazine Alkylation : Follows SN2 kinetics, with steric effects influencing reaction rates .

-

Thiazole Electrophilic Substitution : Directed by the electron-donating thioether group, favoring 5-position substitution .

This compound’s multifunctional architecture enables tailored modifications for pharmaceutical applications, particularly in antimicrobial and CNS-targeted drug development . Further studies should explore its catalytic asymmetric synthesis and in vivo metabolic pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocycle Variations

The 3-chlorobenzylthio group differentiates it from ’s 4-methoxybenzylthio-pyrimidine derivatives, which may reduce metabolic stability due to the electron-withdrawing chlorine substituent .

Piperazine Substitution Patterns

Key Insight : The 4-methoxyphenyl group on the piperazine ring in the target compound balances lipophilicity and solubility, contrasting with the more lipophilic trifluoromethyl () or reactive chloro/fluoro substituents (). This may position the target compound for broader pharmacokinetic applicability .

Research Findings and Implications

- Anticipated Bioactivity : Based on analogs, the target compound may exhibit antiproliferative (thiazole core) or CNS activity (piperazine linkage), though empirical validation is needed.

Q & A

Q. What are the key synthetic steps for preparing this compound?

The synthesis involves multi-step organic reactions, typically starting with nucleophilic substitutions and coupling reactions. For example:

- Step 1 : Reacting a chlorobenzylthiol derivative with a thiazole precursor under catalytic conditions (e.g., PEG-400 solvent with Bleaching Earth Clay catalyst at 70–80°C) to form the thioether linkage .

- Step 2 : Introducing the piperazine-methoxyphenyl moiety via nucleophilic acyl substitution, using chloroacetyl chloride or similar reagents in dichloromethane at 0–25°C .

- Purification : TLC monitoring followed by recrystallization in aqueous acetic acid or ethanol to achieve >90% purity .

Q. Which spectroscopic techniques are used to confirm the compound’s structure?

- IR Spectroscopy : Identifies functional groups like C=O (1650–1750 cm⁻¹), S–C (600–700 cm⁻¹), and aromatic C–H stretches .

- ¹H/¹³C NMR : Key signals include thiazole protons (δ 7.2–8.5 ppm), piperazine methylene groups (δ 2.5–3.5 ppm), and methoxyphenyl aromatic protons (δ 6.8–7.4 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]⁺ at m/z 470.05) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

- Catalyst Screening : Heterogeneous catalysts like Bleaching Earth Clay (pH 12.5) improve thioether bond formation efficiency by reducing side reactions .

- Solvent Selection : Polar aprotic solvents (e.g., PEG-400) enhance nucleophilicity in coupling steps, while dichloromethane minimizes byproducts during piperazine acylation .

- Temperature Control : Maintaining 70–80°C for thioether formation and 0°C for acylations ensures kinetic control over competing pathways .

Q. How are structural ambiguities resolved when spectral data conflicts with expected results?

- Cross-Validation : Combine X-ray crystallography (for solid-state conformation) with dynamic NMR to assess rotational barriers in the piperazine ring .

- Computational Modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and IR vibrations, identifying discrepancies caused by solvent effects or tautomerism .

- Isotopic Labeling : Use deuterated solvents (e.g., DMSO-d₆) to distinguish overlapping proton signals in complex regions (e.g., aromatic vs. thiazole protons) .

Q. What strategies are effective for evaluating bioactivity in vitro?

- Receptor Binding Assays : Screen against serotonin (5-HT) or dopamine receptors using radioligand displacement assays, leveraging the piperazine moiety’s affinity for CNS targets .

- Enzyme Inhibition Studies : Test thiazole-thioether derivatives against kinases (e.g., MAPK) or cytochrome P450 isoforms, correlating IC₅₀ values with structural modifications .

- Structure-Activity Relationship (SAR) : Systematically vary substituents (e.g., methoxyphenyl vs. fluorophenyl) to identify pharmacophores critical for activity .

Q. How can computational tools streamline synthetic design?

- Retrosynthetic Analysis : Use software like ChemAxon or Synthia to deconstruct the molecule into commercially available precursors (e.g., 3-chlorobenzyl mercaptan, 4-methoxyphenylpiperazine) .

- Reaction Pathway Prediction : Machine learning platforms (e.g., IBM RXN) optimize solvent/catalyst combinations for thioether bond formation, reducing trial-and-error experimentation .

- ADMET Profiling : Tools like SwissADME predict pharmacokinetic properties (e.g., blood-brain barrier permeability) early in the design phase .

Methodological Challenges

Q. How are impurities removed during purification?

- Chromatography : Flash column chromatography (silica gel, hexane/EtOAc gradient) isolates intermediates with >95% purity .

- Recrystallization : Hot ethanol or aqueous acetic acid selectively crystallizes the target compound, removing unreacted starting materials .

- HPLC : Reverse-phase C18 columns resolve stereoisomers or regioisomers formed during thiazole ring closure .

Q. What analytical methods validate synthetic reproducibility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.